

A Comprehensive Guide to the IUPAC Nomenclature of C₂H₄BrF Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-1-fluoroethane*

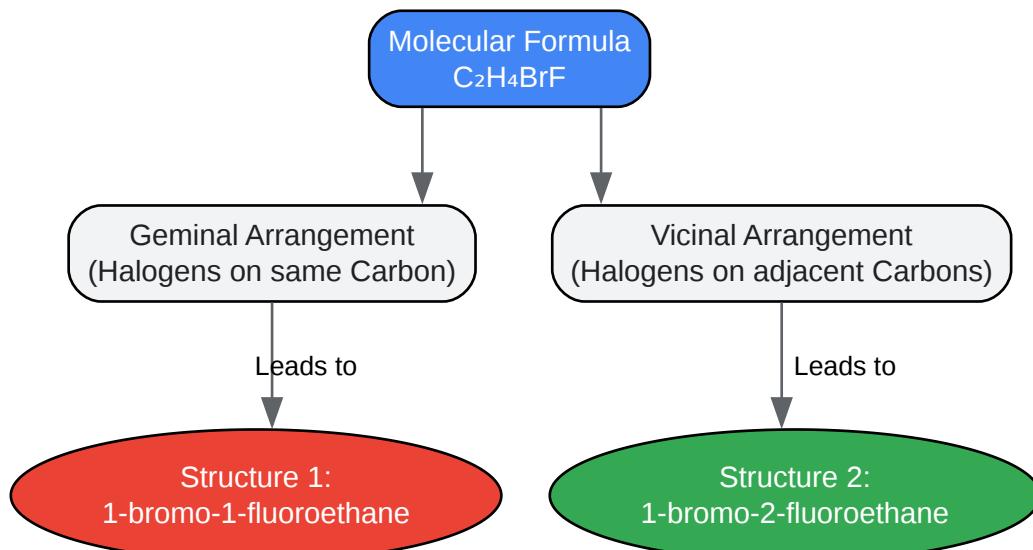
Cat. No.: *B3349677*

[Get Quote](#)

Abstract

This technical guide provides a detailed examination of the isomers of the molecular formula C₂H₄BrF and the systematic application of IUPAC nomenclature for their unambiguous identification. We will explore the constitutional isomers and stereoisomers, detailing the rules and protocols for naming, including the Cahn-Ingold-Prelog (CIP) priority system for assigning absolute configuration to chiral centers. All structural and stereochemical aspects are summarized in tables, and logical workflows for isomer determination are visualized using Graphviz diagrams. This document is intended for researchers, chemists, and professionals in drug development who require a precise understanding of chemical nomenclature.

Introduction to Isomerism in Haloalkanes


Haloalkanes, or alkyl halides, are organic compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₂H₄BrF, two main types of isomerism are possible: constitutional isomerism and stereoisomerism.

- Constitutional (or Structural) Isomerism: This occurs when atoms are connected in a different order. For C₂H₄BrF, this relates to which carbon atoms the bromine and fluorine atoms are attached.

- Stereoisomerism: This arises when atoms have the same connectivity but differ in their three-dimensional spatial arrangement. For saturated molecules like $\text{C}_2\text{H}_4\text{BrF}$, this is primarily concerned with chirality and the presence of stereocenters.

Identification and Nomenclature of Constitutional Isomers

The ethane (C_2) backbone allows for two distinct arrangements for the bromine and fluorine substituents. They can be attached to the same carbon atom (geminal substitution) or to different carbon atoms (vicinal substitution).

[Click to download full resolution via product page](#)

Figure 1: Logical derivation of the constitutional isomers of $\text{C}_2\text{H}_4\text{BrF}$.

IUPAC Naming Protocol for Haloalkanes

The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Identify the Parent Alkane: The longest continuous carbon chain determines the parent name. For $\text{C}_2\text{H}_4\text{BrF}$, the parent alkane is ethane.

- Identify and Name Substituents: The halogen atoms are treated as prefixes: "bromo" for Br and "fluoro" for F.
- Number the Carbon Chain: The chain is numbered to give the substituents the lowest possible locants (position numbers). If there is a tie, alphabetical order takes precedence.
- Alphabetize Substituents: The prefixes are listed in alphabetical order ("bromo" before "fluoro"), irrespective of their position numbers.[\[1\]](#)

Applying these rules:

- For Structure 1 (Geminal): Both halogens are on the same carbon. Numbering starts from this carbon, so both are at position 1. Alphabetical order places "bromo" first. The name is **1-bromo-1-fluoroethane**.
- For Structure 2 (Vicinal): The halogens are on different carbons. To assign the lowest locants, we number the chain starting from the carbon bonded to the substituent that comes first alphabetically (bromine). This gives bromine position 1 and fluorine position 2. The name is 1-bromo-2-fluoroethane.[\[6\]](#)

Summary of Constitutional Isomers

The quantitative and structural data for the two constitutional isomers are summarized below.

IUPAC Name	Molecular Formula	Condensed Structure	Substitution Pattern
1-bromo-1-fluoroethane	C_2H_4BrF	CH_3CHFBr	Geminal
1-bromo-2-fluoroethane	C_2H_4BrF	CH_2FCH_2Br	Vicinal

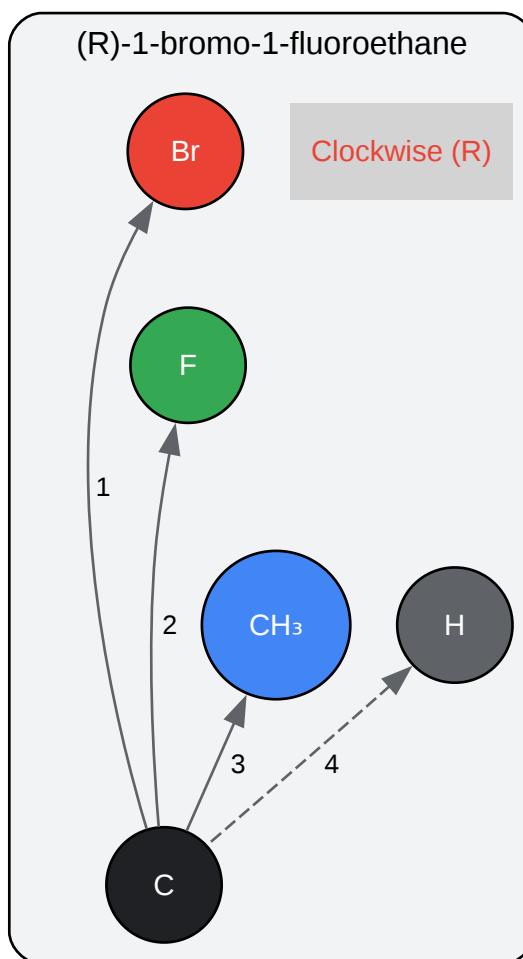
Table 1: Constitutional isomers of C_2H_4BrF .

Stereoisomerism in C_2H_4BrF

After identifying the constitutional isomers, each must be analyzed for the presence of stereocenters to determine if stereoisomers exist.

- 1-bromo-2-fluoroethane ($\text{CH}_2\text{FCH}_2\text{Br}$): Carbon-1 is bonded to two hydrogen atoms, a bromine atom, and a $-\text{CH}_2\text{F}$ group. Carbon-2 is bonded to two hydrogen atoms, a fluorine atom, and a $-\text{CH}_2\text{Br}$ group. Since neither carbon is attached to four different groups, this molecule is achiral and has no enantiomers.
- **1-bromo-1-fluoroethane** (CH_3CHFBr): Carbon-1 is bonded to four different groups: a bromine atom (-Br), a fluorine atom (-F), a methyl group ($-\text{CH}_3$), and a hydrogen atom (-H). Therefore, this carbon is a chiral center, and the molecule exists as a pair of non-superimposable mirror images called enantiomers.^[7]

Protocol for Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules


To name each enantiomer uniquely, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration of either R (from the Latin *rectus*, for right) or S (from the Latin *sinister*, for left).^{[8][9][10][11]}

- Assign Priority: Assign priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center based on the atomic number of the atom directly bonded to it. The higher the atomic number, the higher the priority.^{[8][10]}
- Orient the Molecule: Position the molecule so that the lowest priority group (priority 4) is pointing away from the viewer.
- Determine Direction: Trace the path from priority 1 to 2 to 3.
 - If the path is clockwise, the configuration is R.
 - If the path is counter-clockwise, the configuration is S.

For **1-bromo-1-fluoroethane**, the priorities are:

- -Br (Atomic number = 35)

- -F (Atomic number = 9)
- -CH₃ (The carbon's atomic number is 6)
- -H (Atomic number = 1)

[Click to download full resolution via product page](#)

Figure 2: CIP priority assignment for (R)-1-bromo-1-fluoroethane (H atom pointing away).

Complete Summary of All C₂H₄BrF Isomers

Including both constitutional and stereoisomers, there are a total of three distinct isomers for the molecular formula C₂H₄BrF.

Full IUPAC Name	Molecular Formula	Chirality	Isomer Type
(R)-1-bromo-1-fluoroethane	<chem>C2H4BrF</chem>	Chiral	Stereoisomer (Enantiomer)
(S)-1-bromo-1-fluoroethane	<chem>C2H4BrF</chem>	Chiral	Stereoisomer (Enantiomer)
1-bromo-2-fluoroethane	<chem>C2H4BrF</chem>	Achiral	Constitutional Isomer

Table 2: Complete list of isomers for C2H4BrF.

Conclusion

The molecular formula C2H4BrF gives rise to three unique isomers. A systematic application of IUPAC nomenclature rules allows for their clear and unambiguous identification. The process involves first determining the constitutional isomers based on atom connectivity (**1-bromo-1-fluoroethane** and 1-bromo-2-fluoroethane) and subsequently analyzing each for chirality. Only **1-bromo-1-fluoroethane** possesses a chiral center, leading to two enantiomeric forms: **(R)-1-bromo-1-fluoroethane** and **(S)-1-bromo-1-fluoroethane**.^[12] A thorough understanding of these naming conventions is critical for precise communication in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 2. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]

- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. 2-Fluoroethyl bromide | C2H4BrF | CID 12982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7) (a) Determine whether 1-bromo-1-fluoroethane, CH₃CH(Br)F, is a chiral .. [askfilo.com]
- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 9. youtube.com [youtube.com]
- 10. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. (1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to the IUPAC Nomenclature of C2H4BrF Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349677#iupac-nomenclature-for-c2h4brf-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com